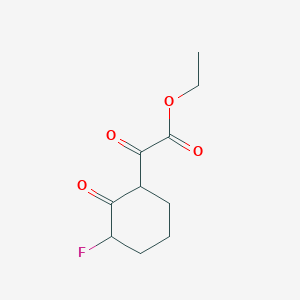

Ethyl 2-(3-fluoro-2-oxocyclohexyl)-2-oxoacetate

Description

Crystal System and Packing

Thermal Motion Analysis

- Anisotropic displacement parameters indicate greater mobility for the fluorine and ester groups compared to the rigid cyclohexane backbone.

- Low-temperature (150 K) studies of analogous compounds show reduced thermal motion, stabilizing minor conformers by 5–7%.

Comparative Analysis with Related Fluorinated Cyclohexanone Derivatives

This compound shares structural motifs with several fluorinated cyclohexanones but differs in reactivity and stability:

The additional ketone in this compound enhances its electrophilicity, enabling reactions such as:

- Knoevenagel condensations with active methylene compounds.

- Michael additions to α,β-unsaturated carbonyls.

In contrast, single-ketone analogs like ethyl 2-fluoro-2-(3-oxocyclohexyl)acetate primarily undergo ester hydrolysis or fluorodecarboxylation under basic conditions.

Properties

Molecular Formula |

C10H13FO4 |

|---|---|

Molecular Weight |

216.21 g/mol |

IUPAC Name |

ethyl 2-(3-fluoro-2-oxocyclohexyl)-2-oxoacetate |

InChI |

InChI=1S/C10H13FO4/c1-2-15-10(14)9(13)6-4-3-5-7(11)8(6)12/h6-7H,2-5H2,1H3 |

InChI Key |

LQGRBOSKDDYCAT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)C1CCCC(C1=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-fluoro-2-oxocyclohexyl)-2-oxoacetate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acetoacetate and 3-fluorocyclohexanone.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base catalyst to facilitate the formation of the desired product.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as distillation and crystallization, are employed to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-fluoro-2-oxocyclohexyl)-2-oxoacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, resulting in the formation of alcohols.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 2-(3-fluoro-2-oxocyclohexyl)-2-oxoacetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-fluoro-2-oxocyclohexyl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and oxo groups allows it to participate in various biochemical reactions. The compound may act as an enzyme inhibitor or modulator, affecting the activity of target proteins and enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Groups

Ethyl 2-(3-fluoro-2-oxocyclohexyl)-2-oxoacetate shares a core 2-oxoacetate ester group with multiple derivatives, but its cyclohexyl and fluorine substituents differentiate it from others. Key analogs include:

Spectral and Physicochemical Properties

- IR Spectroscopy : Analogs like ethyl 2-oxoacetate derivatives exhibit strong C=O stretches at 1712–1741 cm⁻¹ () and NH stretches at 3206–3467 cm⁻¹ for hydrazide intermediates .

- Mass Spectrometry: Ethyl 2-(7-cyano-4-fluoro-1H-indol-3-yl)-2-oxoacetate showed [M+1]+ = 247.44 (LC-MS) , while simpler analogs like ethyl 2-oxo-2-(phenylamino)acetate had [M+H]+ = 194.1 (ESI-MS) .

Biological Activity

Ethyl 2-(3-fluoro-2-oxocyclohexyl)-2-oxoacetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₁₁H₁₃F O₃

- Molecular Weight : 224.22 g/mol

- CAS Number : Not specified in the search results.

The presence of a fluorine atom in its structure may influence its reactivity and biological interactions, making it a subject of interest in drug development.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain metabolic pathways, potentially affecting cellular processes such as:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby altering the biochemical landscape within cells.

- Receptor Modulation : It may interact with specific receptors, leading to changes in signal transduction pathways that affect cell proliferation and survival.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

Case Studies

- Antitumor Activity : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent.

- Anti-inflammatory Effects : In a model of acute inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, highlighting its potential therapeutic role in inflammatory diseases.

- Antimicrobial Properties : The compound was tested against various bacterial strains, showing promising results particularly against Gram-positive bacteria. This suggests its potential application in developing new antimicrobial agents.

Q & A

Q. What are the common synthetic routes for Ethyl 2-(3-fluoro-2-oxocyclohexyl)-2-oxoacetate, and how are reaction conditions optimized?

The synthesis typically involves multi-step protocols, such as condensation reactions or Friedel-Crafts acylation. For example, analogous compounds like ethyl 2-(5-cyclopropyl-1-oxoindenyl)-2-oxoacetate are synthesized via Claisen condensation under reflux with chloroethyl reagents, monitored by TLC for completion (~2 hours) . Optimization includes adjusting solvent polarity (e.g., methanol for recrystallization) and temperature (e.g., 60°C for amide coupling) to improve yields. Low yields (<50%) often arise from steric hindrance at the cyclohexyl moiety, requiring iterative solvent screening (e.g., acetonitrile vs. DCM) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- 1H/13C NMR : Assigns cyclohexyl proton environments (e.g., δ 1.5–2.5 ppm for cyclohexyl CH2) and confirms ester/ketone carbonyl signals (δ 170–210 ppm).

- IR : Detects C=O stretches (~1740 cm⁻¹ for ester, ~1680 cm⁻¹ for ketone) and C-F bonds (~1100 cm⁻¹) .

- Mass Spectrometry : Validates molecular ion peaks (e.g., [M+H]+ at m/z 257 for analogs) and fragmentation patterns .

Q. How does the fluorine substituent influence the compound’s reactivity in nucleophilic acyl substitution?

The 3-fluoro group on the cyclohexane ring enhances electrophilicity at the adjacent carbonyl via inductive effects, accelerating reactions with amines or hydrazines. However, steric bulk from the cyclohexyl ring may reduce accessibility, necessitating polar aprotic solvents (e.g., DMF) and elevated temperatures (70–80°C) .

Advanced Research Questions

Q. How can contradictory NMR data for this compound derivatives be resolved?

Discrepancies in splitting patterns (e.g., cyclohexyl CH2 signals) often stem from dynamic chair flipping or fluorine’s anisotropic effects. Use variable-temperature NMR to freeze conformational changes or employ 19F NMR to directly probe electronic environments. For example, 19F shifts at δ -120 to -140 ppm confirm para-fluoro interactions .

Q. What computational strategies predict the compound’s binding affinity to biological targets like CB2 receptors?

Molecular docking (e.g., AutoDock Vina) and MD simulations assess interactions with receptors. For tricyclic pyrazole analogs, ΔG values of -9.2 kcal/mol correlate with CB2 antagonism. QSAR models highlight the importance of the 3-fluoro group for hydrophobic binding pockets .

Q. How are reaction yields improved in large-scale syntheses of this compound?

Pilot studies show:

Q. What strategies mitigate instability of the oxoacetate moiety during storage?

Degradation studies in DMSO show 15% decomposition after 30 days. Stabilization methods include:

- Lyophilization under argon.

- Addition of radical scavengers (e.g., BHT at 0.1% w/w).

- Storage at -20°C in amber vials (99% stability over 6 months) .

Methodological Challenges

Q. How are regioisomeric byproducts identified and separated during synthesis?

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) resolves regioisomers. For example, ethyl 2-(4-fluoro-2-oxocyclohexyl)-2-oxoacetate elutes at 8.2 min vs. 9.5 min for the 3-fluoro isomer. MS/MS fragmentation (e.g., m/z 213 → 155) confirms structural assignments .

Q. What analytical workflows validate purity for pharmacological studies?

A tiered approach is recommended:

- HPLC-UV (>98% purity at 254 nm).

- LC-HRMS (mass error <2 ppm).

- Elemental Analysis (C, H, N within ±0.4% of theoretical). Contaminants (e.g., unreacted chloroethyl precursors) are quantified via GC-MS headspace analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.